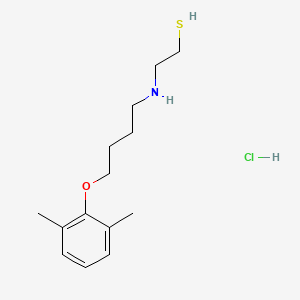
Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride typically involves the reaction of 2,6-dimethylphenol with 1,4-dibromobutane to form 4-(2,6-dimethylphenoxy)butane. This intermediate is then reacted with ethanethiol and an amine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted ethanethiol derivatives from nucleophilic substitution .
Scientific Research Applications
Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, participating in redox reactions. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-((4-(2,6-dimethylphenoxy)butyl)amino)-, hydrochloride
- Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, sulfate
Uniqueness
Ethanethiol, 2-((4-(2,6-xylyloxy)butyl)amino)-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
23468-12-4 |
|---|---|
Molecular Formula |
C14H24ClNOS |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2-[4-(2,6-dimethylphenoxy)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C14H23NOS.ClH/c1-12-6-5-7-13(2)14(12)16-10-4-3-8-15-9-11-17;/h5-7,15,17H,3-4,8-11H2,1-2H3;1H |
InChI Key |
UPEFLMOAGLFPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















